5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a chloro group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzoic acid derivatives .
Scientific Research Applications
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Lacks the trifluoromethyl group.
2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: Lacks the chloro group.
Uniqueness
The presence of the trifluoromethyl group in 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds.
Properties
Molecular Formula |
C20H15ClF3N3OS |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-12-6-2-3-7-13(12)11-29-19-25-10-15(21)17(27-19)18(28)26-16-9-5-4-8-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
HJHBGYBWZUOZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
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